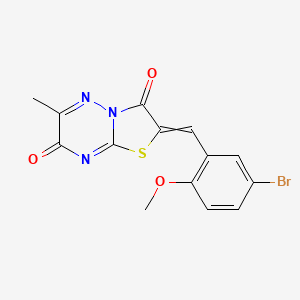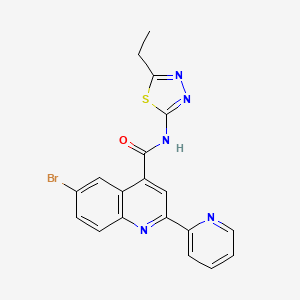
6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide is a member of quinolines.
Scientific Research Applications
Antibacterial Activity
6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide and related compounds have been studied for their antibacterial properties. Research has shown that compounds within this family exhibit significant antibacterial activity. This is highlighted in a study by Singh et al. (2010), where various synthesized compounds were screened for their antibacterial potential, comparing them to reference drugs like ampicillin and gatifloxacin (Singh, Sexana, Kumar, & Kumar, 2010). Similarly, Keshk et al. (2008) explored quinoline thiosemicarbazides, finding them to possess antimicrobial properties (Keshk, El-Desoky, Hammouda, Abdel-Rahman, & Hegazi, 2008).
Antitumor and Anticonvulsant Potential
The compound's derivatives have also been investigated for their potential in antitumor and anticonvulsant therapies. The study by Degorce et al. (2016) identified 3-quinoline carboxamides as potent inhibitors of the ataxia telangiectasia mutated (ATM) kinase, which is significant for cancer treatment (Degorce et al., 2016). Additionally, compounds within this chemical family have been synthesized and tested for their anticonvulsant activity, as demonstrated in the research by Archana et al. (2002), where several compounds showed promise compared to standard drugs like phenytoin sodium and lamotrigine (Archana, Srivastava, & Kumar, 2002).
Antimicrobial and Antifungal Applications
Other studies have focused on the antimicrobial and antifungal applications of similar compounds. For instance, the research by Eweas et al. (2021) on 2-pyridylquinazoline derivatives showed their antimicrobial potential against various eukaryotic and prokaryotic cells (Eweas, Abdallah, & Elbadawy, 2021). Bayrak et al. (2009) also synthesized novel 1,2,4-triazoles starting from isonicotinic acid hydrazide, revealing good antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
properties
Product Name |
6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide |
|---|---|
Molecular Formula |
C19H14BrN5OS |
Molecular Weight |
440.3 g/mol |
IUPAC Name |
6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H14BrN5OS/c1-2-17-24-25-19(27-17)23-18(26)13-10-16(15-5-3-4-8-21-15)22-14-7-6-11(20)9-12(13)14/h3-10H,2H2,1H3,(H,23,25,26) |
InChI Key |
FXHFMSTZNHHKAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



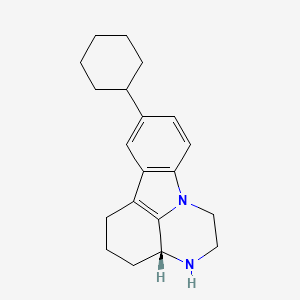
![2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-1-ethylbenzimidazole](/img/structure/B1225389.png)
![4-[[4-(4-Methoxyphenyl)-2-thiazolyl]amino]benzenesulfonamide](/img/structure/B1225394.png)
![3,4-Diethoxybenzoic acid [2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl] ester](/img/structure/B1225397.png)
![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester](/img/structure/B1225399.png)
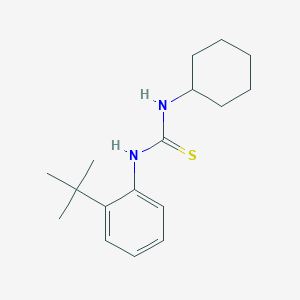
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid [2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1225402.png)
![3-hydroxybenzoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1225403.png)
![4-[[5-(1,3-Benzothiazol-2-yl)-2-thiophenyl]-oxomethyl]-1-piperazinecarboxaldehyde](/img/structure/B1225405.png)
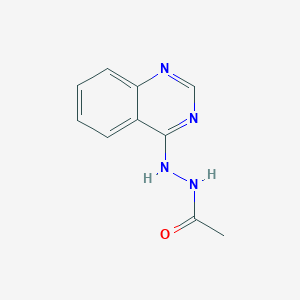
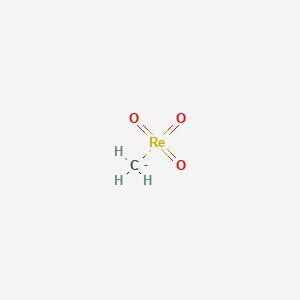
![3-Pyridinecarboxylic acid [2-(2-furanyl)-4-oxo-1-benzopyran-3-yl] ester](/img/structure/B1225411.png)
![[4-[(2-Bromophenoxy)methyl]phenyl]-(1-piperidinyl)methanone](/img/structure/B1225413.png)
